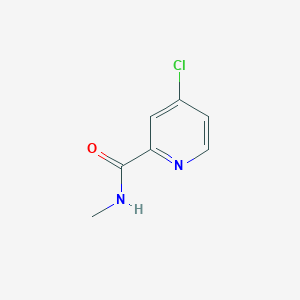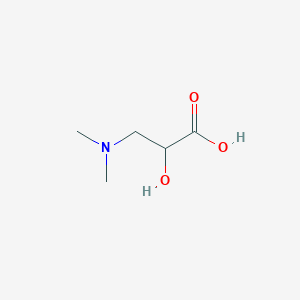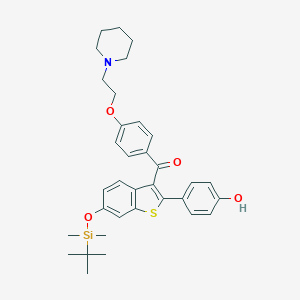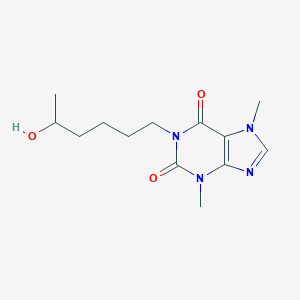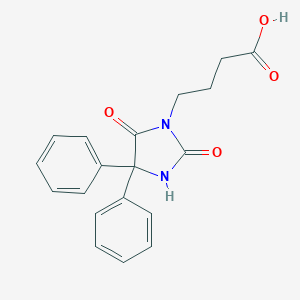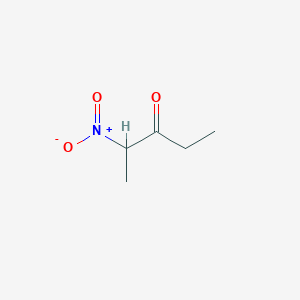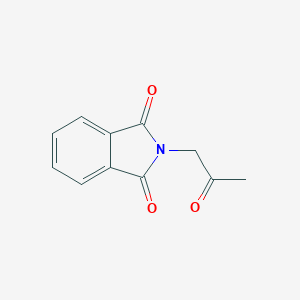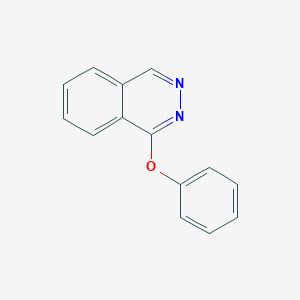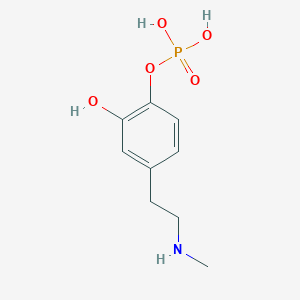
Fosopamine
Übersicht
Beschreibung
Fosopamine is a small molecule drug . It is also known by the synonyms Z-2055, SIM-2055, and S-2055 . Its molecular formula is C9H14NO5P .
Synthesis Analysis
While specific synthesis details for Fosopamine were not found, it’s worth noting that the synthesis of similar dopamine-based materials has been extensively studied . For instance, dopamine can self-polymerize to form polydopamine in weak alkaline solution with the presence of oxygen .
Chemical Reactions Analysis
While specific chemical reactions involving Fosopamine were not found, it’s important to note that dopamine-based materials, which Fosopamine is likely related to, have unique physicochemical properties including versatile adhesion property, high chemical reactivity, strong photothermal conversion capacity, excellent biocompatibility, and biodegradability .
Wissenschaftliche Forschungsanwendungen
Behavioral Studies in Rats and Monkeys : Fast-Scan Cyclic Voltammetry (FSCV) has been used to investigate how rapid changes in striatal dopamine concentration contribute to reinforcement, goal-directed behavior, and locomotion in awake and behaving rats (Fortin et al., 2015). Additionally, FSCV has allowed for the measurement of real-time dopamine concentrations in awake, behaving monkeys, providing a platform for advanced behavioral studies and a primate model for preclinical research (Schluter et al., 2014).
Neuropsychiatric Disorders : Studies have shown that abnormal dopaminergic transmission plays a role in the pathogenesis of neuropsychiatric disorders like addiction, Parkinson's disease, and schizophrenia. FSCV studies have provided insights into these mechanisms (Grinevich et al., 2022).
Neurodegenerative Diseases and Aging : Electrochemical methods like FSCV have been used to study changes in dopamine levels during aging or in neurodegenerative diseases (Shin & Venton, 2018).
Dopamine Research in Psychiatry and Psychopharmacology : Dopamine research has significantly impacted biological psychiatry and psychopharmacology, influencing our understanding of various psychological and neurobiological processes (Iversen & Iversen, 2007).
Reward Processing and Learning : In vivo FSCV experiments in awake rodents have provided insight into dopaminergic mechanisms involved in reward processing and learning (Wickham et al., 2015).
Obesity and Reward Mechanisms : Neuroimaging studies have identified irregularities in brain regions implicated in reward, emotion, memory, and homeostatic regulation of intake in obese individuals (Carnell et al., 2012).
Myopia Development : Research on dopamine D2 receptor (D2R) activation has been critical for understanding the development of form-deprivation myopia in mice (Huang et al., 2014).
Event-Related Potentials and Reward : Genetic variation in dopamine has been shown to moderate neural responses during reward anticipation and delivery, offering insights into the neural basis of these processes (Foti & Hajcak, 2012).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Fosopamine were not found, it’s worth noting that the field of dopamine-based materials, which Fosopamine is likely related to, is rapidly evolving . This includes changes in technology-assisted ways of running clinical trials, capturing patient health outcomes and preferences, an increasing societal demand for diversity and inclusion, and efforts to improve clinical trial efficiency, transparency, and accountability .
Eigenschaften
IUPAC Name |
[2-hydroxy-4-[2-(methylamino)ethyl]phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NO5P/c1-10-5-4-7-2-3-9(8(11)6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEGQKBWPSOMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869409 | |
| Record name | 2-Hydroxy-4-[2-(methylamino)ethyl]phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosopamine | |
CAS RN |
103878-96-2 | |
| Record name | Fosopamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50Q2Q042YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




